2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Medicinal Chemistry Organic Synthesis Muscarinic Antagonists

The compound 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one (CAS 114368-13-7) is a tricyclic heterocycle belonging to the pyrido[2,3-b][1,4]benzodiazepin-6-one family. It features a pyridine ring fused to a benzodiazepinone core, specifically methylated at the 2- and 4-positions, giving it a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 114368-13-7
Cat. No. B12785674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
CAS114368-13-7
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C
InChIInChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18)
InChIKeyNEJSZRPFHKBQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one (CAS 114368-13-7): Core Scaffold and Procurement Identity


The compound 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one (CAS 114368-13-7) is a tricyclic heterocycle belonging to the pyrido[2,3-b][1,4]benzodiazepin-6-one family. It features a pyridine ring fused to a benzodiazepinone core, specifically methylated at the 2- and 4-positions, giving it a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol [1]. This scaffold serves as a crucial, unadorned intermediate for synthesizing a wide array of pharmacologically active 11-substituted derivatives, which have been explored as muscarinic receptor antagonists and vagal pacemakers [2].

Why 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one Cannot Be Replaced by Just Any Analog


Generic substitution within the pyridobenzodiazepinone class is fundamentally unsound due to the profound impact of the N5 and N11 substituents on biological activity and pharmacokinetics. The target compound is a specific, unmethylated intermediate that allows for selective functionalization at the 11-position, a key step in generating cardioselective M2 muscarinic antagonists [1]. Simply substituting it with the N5-methylated analog (CAS 24000-48-4) or the unsubstituted parent (CAS 885-70-1) would block or prohibit the crucial downstream acylation chemistry needed to produce active pharmaceutical ingredients like AF-DX 116 analogs, thereby completely altering the synthesis pathway and final product profile .

Quantitative Differentiation Guide for 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one (CAS 114368-13-7)


Synthetic Utility: Selective 11-Acylation vs. N5-Methylated Analogs

The synthetic value of CAS 114368-13-7 lies in its free N11 position, enabling direct acylation to produce pharmacologically active derivatives. In contrast, the closely related N5-methylated analog, 5,11-dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 24000-48-4), has its only reactive secondary amine blocked, making equivalent derivatization impossible without a deprotection step . The target compound is a key intermediate in patent US4971966, where it is acylated to create a series of 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl] derivatives with defined M2 receptor affinity [1].

Medicinal Chemistry Organic Synthesis Muscarinic Antagonists

Pharmacological Scaffold Advancement: Oral Absorption and Potency of 11-Substituted Derivatives vs. Earlier Diazepinones

The broader compound class, of which CAS 114368-13-7 is the foundational intermediate, was explicitly designed to overcome the limitations of earlier pyridobenzodiazepinones. U.S. Patent 4,971,966 directly states that the new 11-aminoacyl derivatives are 'surprisingly distinguished by a considerably intensified action and absorption after oral administration, with comparable or improved selectivity' compared to prior art compounds used as gastric acid secretion inhibitors [1]. This establishes a clear class-level advantage for all derivatives synthesized from this core.

Pharmacokinetics Drug Discovery Muscarinic Receptors

Chemical Identity Verification: Physical Property Benchmarks vs. Unsubstituted Parent Scaffold

The 2,4-dimethyl substitution pattern provides distinct physical properties that can be used as quality benchmarks. According to chemical database entries, CAS 114368-13-7 has a predicted density of 1.207 g/cm³ and a boiling point of 342.1°C at 760 mmHg . In comparison, the unsubstituted parent scaffold, 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 885-70-1), has a molecular weight of 211.22 g/mol and different spectroscopic and physical signatures due to the absence of the methyl groups . These differences in physicochemical properties are critical for confirming correct chemical identity during procurement and analytical release.

Analytical Chemistry Quality Control Chemical Synthesis

Optimal Research and Industrial Applications for 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one (CAS 114368-13-7)


Key Intermediate in the Divergent Synthesis of M2-Selective Muscarinic Antagonists

When a medicinal chemistry or process chemistry project requires the synthesis of a library of 11-aminoacyl-pyridobenzodiazepinones, CAS 114368-13-7 is the indispensable starting material. As demonstrated in U.S. Patent 4,971,966, a single batch of this intermediate can be acylated with various piperidinyl-acetyl chlorides to rapidly generate diverse analogs for structure-activity relationship (SAR) studies targeting cardioselective M2 receptors [1].

Reference Standard for Process Development and Scale-Up of Pyridobenzodiazepinone APIs

The defined physical and chemical properties of CAS 114368-13-7, including its molecular weight (239.27 g/mol), density (1.207 g/cm³), and boiling point (342.1°C), make it a crucial reference compound for developing and monitoring the initial cyclization step in the multi-step synthesis of more complex pyridobenzodiazepinone drug substances . Its purity profile directly impacts the yield and purity of the final API.

Pharmacological Tool Compound for Investigating Scaffold-Dependent Oral Bioavailability

As the core scaffold for a class of compounds reported to have 'considerably intensified' oral absorption compared to earlier diazepinones [1], this intermediate can be used to create matched molecular pairs with older scaffolds. This allows drug metabolism and pharmacokinetics (DMPK) scientists to deconvolute the specific contribution of the pyrido[2,3-b][1,4]benzodiazepin-6-one core to the improved oral pharmacokinetic profile, guiding future drug design.

Quote Request

Request a Quote for 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.